1-Bromo-3-chloro-5-fluorobenzene-d3

Katalognummer:

B595095

Molekulargewicht:

212.46 g/mol

InChI-Schlüssel:

GGMDFPMASIXEIR-CBYSEHNBSA-N

Achtung:

Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Beschreibung

1-Bromo-3-chloro-5-fluorobenzene-d3 is a stable, isotopically labeled version of 1-Bromo-3-chloro-5-fluorobenzene, where three hydrogen atoms are replaced by deuterium . This incorporation of heavy isotopes makes it an essential tool in drug discovery and development, primarily serving as an internal standard or quantitative tracer in Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) analyses . By utilizing this deuterated compound, researchers can obtain more accurate and reliable data on the absorption, distribution, metabolism, and excretion (ADME) of the parent compound, thereby elucidating its pharmacokinetic and metabolic profiles . The use of deuterium-labeled tracers is a critical methodology in modern pharmaceutical research, as deuteration can influence the metabolic stability and pharmacokinetic properties of drug candidates, allowing for the study of their behavior in biological systems without interference from endogenous compounds . This compound is strictly for research applications and is a key chemical asset in advancing the development of new therapeutic agents .

Structure

3D Structure

Interactive Chemical Structure Model

Eigenschaften

IUPAC Name |

1-bromo-3-chloro-2,4,6-trideuterio-5-fluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClF/c7-4-1-5(8)3-6(9)2-4/h1-3H/i1D,2D,3D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMDFPMASIXEIR-CBYSEHNBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1Cl)[2H])Br)[2H])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 1-Bromo-3-chloro-5-fluorobenzene-d3 in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-3-chloro-5-fluorobenzene-d3, a deuterated aromatic compound essential for enhancing the accuracy and reliability of quantitative analytical methods. Its primary application lies in its use as an internal standard in chromatographic techniques coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Core Concepts and Applications

This compound is the deuterium-labeled analogue of 1-Bromo-3-chloro-5-fluorobenzene. The substitution of three hydrogen atoms with deuterium (³H or D) results in a molecule with a higher mass but nearly identical physicochemical properties to its non-deuterated counterpart. This characteristic is pivotal for its role as an internal standard in quantitative analysis.[1]

The fundamental principle behind using a deuterated internal standard is to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer. Since the deuterated standard behaves almost identically to the analyte of interest during extraction and chromatography, any loss or variation in the analytical process will affect both the analyte and the internal standard proportionally. This allows for accurate quantification of the analyte by comparing its response to the known concentration of the internal standard.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application. Key properties are summarized in the table below.

| Property | Value |

| CAS Number | 1219805-00-1 |

| Molecular Formula | C₆D₃BrClF |

| Molecular Weight | 212.46 g/mol |

| Exact Mass | 210.927 Da |

| Appearance | Typically a solid at room temperature |

| LogP | 3.3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 0 |

| SMILES | [2H]C1=C(Br)C([2H])=C(F)C([2H])=C1Cl |

| InChI Key | GGMDFPMASIXEIR-CBYSEHNBSA-N |

(Data sourced from multiple chemical suppliers and databases)

Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis (Hypothetical)

-

Reaction Setup: In a high-pressure reaction vessel, combine 1-Bromo-3-chloro-5-fluorobenzene with a deuterated solvent (e.g., D₂O) and a suitable catalyst (e.g., a noble metal catalyst).

-

Reaction Conditions: Heat the mixture to an elevated temperature (e.g., 150-200 °C) under pressure for a specified duration to facilitate the hydrogen-deuterium exchange on the aromatic ring.

-

Work-up: After cooling, the organic phase is separated, washed, and dried.

-

Purification: The crude product is purified using techniques such as recrystallization from a suitable solvent or column chromatography to yield the final, high-purity this compound.

Application as an Internal Standard in GC-MS Analysis

The following section details a representative experimental protocol for the quantitative analysis of a hypothetical analyte, "Analyte X" (a structurally similar halogenated aromatic compound), in an environmental water sample using this compound as an internal standard.

Caption: Workflow for the quantitative analysis of an analyte using an internal standard with GC-MS.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation

-

To a 100 mL water sample, add a known amount (e.g., 10 µL of a 10 µg/mL solution) of this compound in a suitable solvent.

-

Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., dichloromethane).

-

Separate the organic layer and concentrate it to a final volume of 1 mL.

2. GC-MS Instrumentation and Conditions

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890A or equivalent |

| Mass Spectrometer | Agilent 5975C or equivalent |

| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injection Volume | 1 µL (splitless) |

| Inlet Temperature | 280 °C |

| Oven Program | Initial 50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Source Temperature | 230 °C |

| MS Quadrupole Temp. | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions Monitored | Hypothetical m/z for Analyte X and its qualifier ions |

| m/z for this compound and its qualifier ions |

3. Data Analysis and Quantification

The concentration of Analyte X is calculated using the following formula:

Concentration of Analyte = (Area of Analyte / Area of Internal Standard) * (Concentration of Internal Standard / Response Factor)

The Response Factor (RF) is determined by analyzing calibration standards containing known concentrations of both the analyte and the internal standard.

Concluding Remarks

This compound serves as a valuable tool for researchers and analytical scientists requiring high precision and accuracy in the quantification of halogenated aromatic compounds. Its use as an internal standard effectively mitigates variability inherent in analytical procedures, leading to more reliable and defensible data, which is of paramount importance in fields such as drug development and environmental monitoring. The methodologies outlined in this guide provide a framework for the successful application of this deuterated standard in a laboratory setting.

References

Technical Guide: Material Safety Data Sheet for 1-Bromo-3-chloro-5-fluorobenzene-d3

Disclaimer: This document is an in-depth technical guide compiled from publicly available safety data for the non-deuterated analog, 1-Bromo-3-chloro-5-fluorobenzene (CAS: 33863-76-2). The safety information for the deuterated compound, 1-Bromo-3-chloro-5-fluorobenzene-d3, is expected to be nearly identical, as the toxicological and chemical properties are primarily determined by the overall molecular structure rather than isotopic substitution. However, a formal Safety Data Sheet (SDS) should always be requested from the supplier for the specific deuterated product.[1][2]

This guide is intended for researchers, scientists, and professionals in drug development who are trained in handling chemical reagents.

Section 1: Chemical Product and Company Identification

| Identifier | Value |

| Product Name | This compound |

| Synonyms | 3-Fluoro-5-bromochlorobenzene-d3 |

| Intended Use | Research and development, tracer, internal standard for quantitative analysis (NMR, GC-MS, LC-MS).[1] |

| CAS Number | Not available for deuterated form. (Analog CAS: 33863-76-2)[3][4][5][6][7][8] |

| Molecular Formula | C₆D₃BrClF |

| Molecular Weight | Approx. 212.46 g/mol (Analog: 209.44 g/mol )[3][6] |

Section 2: Hazards Identification

The hazard classification is based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data for the non-deuterated analog, 1-Bromo-3-chloro-5-fluorobenzene.

GHS Classification Summary:

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4[3] |

| Skin Irritation | Category 2[3] |

| Serious Eye Irritation | Category 2A[3] |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | Category 3[3] |

| Combustible Liquid | Category 4 |

GHS Label Elements:

| Element | Description |

| Pictogram | |

| Signal Word | Warning [3][5] |

| Hazard Statements | H302: Harmful if swallowed.[3] H315: Causes skin irritation.[3][5] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3][5] H227: Combustible liquid. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][5] P264: Wash skin thoroughly after handling.[3] P270: Do not eat, drink or smoke when using this product.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P301+P317: IF SWALLOWED: Get medical help.[3] P302+P352: IF ON SKIN: Wash with plenty of water.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5] P332+P313: If skin irritation occurs: Get medical advice/attention. P501: Dispose of contents/container to an approved waste disposal plant.[3] |

Section 3: Composition and Information on Ingredients

| Component | Percentage (%) |

| This compound | >98% (Typical purity for analog)[4][5][6] |

Section 4: Physical and Chemical Properties

The following data is for the non-deuterated analog, 1-Bromo-3-chloro-5-fluorobenzene.

| Property | Value |

| Appearance | Clear, colorless to slightly pale yellow liquid.[4][5][6] |

| Density | 1.72 g/cm³[4][6] |

| Boiling Point | 188.6 °C at 760 mmHg[4] 72 °C at 5 mmHg[6] |

| Flash Point | 67.9 °C[4] - 80 °C[9] |

| Refractive Index | n20/D 1.55[6] |

| Solubility | Insoluble in water.[9] |

Experimental Protocols

General Handling and Safety Protocol

This protocol outlines the standard procedure for handling halogenated aromatic compounds like this compound in a laboratory setting.

-

Risk Assessment: Before handling, conduct a thorough risk assessment for the planned experiment, considering the quantity of the substance, potential for aerosol generation, and reaction conditions.

-

Engineering Controls: All work must be performed in a well-ventilated chemical fume hood.[8] Ensure that an eyewash station and safety shower are readily accessible.[8]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if contamination occurs.

-

Body Protection: Wear a lab coat. For larger quantities, consider a chemical-resistant apron.

-

-

Dispensing and Weighing:

-

Dispense the liquid carefully to avoid splashing.

-

If weighing is necessary, perform this in the fume hood.

-

Keep the container tightly closed when not in use.

-

-

Spill Procedure:

-

Small Spills: Absorb with an inert, non-combustible material (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal.

-

Large Spills: Evacuate the area. Alert safety personnel. Do not attempt to clean up without appropriate training and equipment.

-

-

Waste Disposal: Dispose of all waste materials (including empty containers) in accordance with local, state, and federal regulations for hazardous chemical waste. Do not pour down the drain.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[8] Recommended storage temperature is between 2 - 8 °C.[6]

First-Aid Protocol

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10] |

Visualizations

GHS Hazard Communication Workflow

The following diagram illustrates the logical flow from chemical identification to hazard communication based on the GHS framework.

Caption: GHS hazard classification and communication workflow.

Safe Handling and Emergency Response Protocol

This diagram outlines the workflow for safely handling the chemical and the appropriate response in case of an exposure event.

Caption: Workflow for safe chemical handling and emergency response.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. 1-Bromo-3-chloro-5-fluorobenzene | C6H3BrClF | CID 2736223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Bromo-3-chloro-5-fluorobenzene CAS 33863-76-2 [homesunshinepharma.com]

- 5. 1-Bromo-3-chloro-5-fluorobenzene | 33863-76-2 [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 1-Bromo-3-chloro-5-fluorobenzene | 33863-76-2 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. aksci.com [aksci.com]

In-Depth Technical Guide: Deuterium Labeling Position in 1-Bromo-3-chloro-5-fluorobenzene-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-3-chloro-5-fluorobenzene-d3, with a specific focus on the precise positioning of the deuterium labels. This isotopically labeled compound is a valuable tool in various research and development applications, including as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

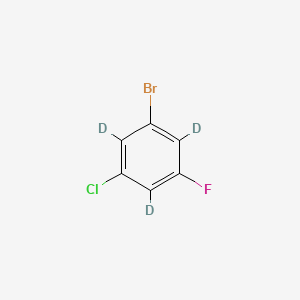

Deuterium Labeling Position

The deuterium atoms in this compound are located at the 2, 4, and 6 positions of the benzene ring. This specific isotopic placement is confirmed by its chemical nomenclature, 1-bromo-3-chloro-2,4,6-trideuterio-5-fluorobenzene, as well as by standardized chemical identifiers. The substitution pattern results from the directing effects of the halogen substituents on the aromatic ring during the deuteration process.

Structural Representation:

Caption: Molecular structure of this compound.

The bromine, chlorine, and fluorine atoms are electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic substitution. However, they are also ortho, para-directing. In the case of 1-bromo-3-chloro-5-fluorobenzene, the positions ortho and para to the halogen substituents are the most activated for hydrogen-deuterium exchange, leading to the observed labeling pattern.

Physicochemical and Analytical Data

While specific experimental data for the isotopic purity and yield of this compound are not extensively published, the following table summarizes its key physicochemical properties and the expected analytical characterization data based on its structure and analogy to similar deuterated compounds.

| Property | Value |

| Chemical Formula | C₆D₃BrClF |

| Molecular Weight | ~212.46 g/mol |

| CAS Number | 1219805-00-1 |

| SMILES | [2H]C1=C(C(=C(C(=C1Cl)[2H])Br)[2H])F |

| InChI | InChI=1S/C6H3BrClF/c7-4-1-5(8)3-6(9)2-4/h1-3H/i1D,2D,3D |

| Expected Isotopic Purity | >98% (typical for commercially available deuterated standards) |

| Appearance | Colorless to light yellow liquid or solid |

| Expected ¹H NMR | Absence of signals in the aromatic region |

| Expected ²H NMR | Signals corresponding to the deuterium atoms at positions 2, 4, and 6 |

| Expected Mass Spectrum | Molecular ion peak (M+) reflecting the mass of the d3 isotopologue |

Experimental Protocol: Synthesis via Acid-Catalyzed H/D Exchange

A plausible and commonly employed method for the synthesis of this compound is through acid-catalyzed hydrogen-deuterium exchange. This method involves the reaction of the non-deuterated precursor with a deuterium source in the presence of a strong acid catalyst.

Materials:

-

1-Bromo-3-chloro-5-fluorobenzene

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Deuterated sulfuric acid (D₂SO₄, 96-98 wt. % in D₂O) or another strong deuterated acid

-

Anhydrous diethyl ether or dichloromethane

-

Saturated sodium bicarbonate solution (prepared with H₂O)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-Bromo-3-chloro-5-fluorobenzene (1.0 eq) in an excess of deuterium oxide (e.g., 20 eq).

-

Catalyst Addition: Carefully add a catalytic amount of deuterated sulfuric acid (e.g., 0.1-0.2 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by taking small aliquots, quenching them, and analyzing by ¹H NMR to observe the disappearance of the aromatic proton signals. The reaction time can vary from 24 to 72 hours depending on the desired level of deuteration.

-

Workup: After cooling to room temperature, carefully quench the reaction by adding the mixture to a separatory funnel containing ice-cold saturated sodium bicarbonate solution to neutralize the acid.

-

Extraction: Extract the organic product with diethyl ether or dichloromethane (3 x volume of the aqueous phase).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

-

Analysis: Confirm the structure and isotopic purity of the final product using ¹H NMR, ¹³C NMR, ²H NMR, and mass spectrometry.

Caption: General workflow for the synthesis of this compound.

Logical Relationship of Deuteration

The regioselectivity of the deuterium labeling is governed by the principles of electrophilic aromatic substitution. The halogen substituents, while deactivating the ring overall, direct incoming electrophiles (in this case, D⁺) to the ortho and para positions.

Caption: Logical flow of deuterium labeling in 1-Bromo-3-chloro-5-fluorobenzene.

This in-depth guide provides essential information for researchers and professionals working with this compound. The defined labeling positions, along with the proposed synthetic protocol and analytical considerations, will aid in the effective application of this valuable isotopic standard in various scientific disciplines.

In-Depth Technical Guide: Mass Spectral Data for 1-Bromo-3-chloro-5-fluorobenzene-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted mass spectral data for 1-Bromo-3-chloro-5-fluorobenzene-d3. The information herein is intended to support research, analytical method development, and drug development activities where this compound is used, often as an internal standard in quantitative analyses.[1]

Predicted Mass Spectral Data

The mass spectrum for the deuterated compound this compound has been predicted based on the known fragmentation patterns of its non-deuterated analogue, 1-Bromo-3-chloro-5-fluorobenzene, and the principles of mass spectrometry for isotopically labeled compounds. The introduction of three deuterium atoms results in a 3-dalton mass shift for the molecular ion and any fragments retaining the deuterated benzene ring.

The electron ionization (EI) mass spectrum of halogenated benzenes is characterized by a prominent molecular ion peak and distinct isotopic patterns due to the natural abundance of bromine and chlorine isotopes. The fragmentation is primarily driven by the loss of halogen atoms and the cleavage of the aromatic ring.

Below is a summary of the predicted key mass spectral peaks for this compound. The m/z values are calculated based on the most abundant isotopes (¹H, ¹²C, ¹⁹F, ³⁵Cl, ⁷⁹Br, and ²H). The relative intensities are estimated based on the fragmentation of the non-deuterated compound.

| Predicted m/z | Proposed Fragment Ion | Chemical Formula | Fragmentation Pathway | Predicted Relative Intensity |

| 212/214/216 | [M]⁺ | [C₆D₃BrClF]⁺ | Molecular Ion | High |

| 133/135 | [M - Br]⁺ | [C₆D₃ClF]⁺ | Loss of Bromine radical | Moderate |

| 177/179 | [M - Cl]⁺ | [C₆D₃BrF]⁺ | Loss of Chlorine radical | Low |

| 98 | [M - Br - Cl]⁺ | [C₆D₃F]⁺ | Loss of Bromine and Chlorine radicals | Moderate |

| 78 | [C₅D₃]⁺ | Ring fragmentation | Low |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on standard methods for the analysis of volatile aromatic compounds.

Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound in a volatile, high-purity solvent (e.g., dichloromethane or methanol) at a concentration of 1 mg/mL.

-

Working Solutions: Perform serial dilutions of the stock solution to prepare working standards at concentrations appropriate for the expected sample concentrations and instrument sensitivity.

Instrumentation

-

Gas Chromatograph: An Agilent 7890A GC system or equivalent, equipped with a split/splitless injector.

-

Mass Spectrometer: An Agilent 5975C VL MSD or equivalent single quadrupole mass spectrometer.

GC-MS Parameters

-

GC Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness HP-5ms or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless for trace analysis or split (e.g., 50:1) for higher concentrations.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 50 - 300.

-

Solvent Delay: 3 minutes.

Data Acquisition and Analysis

-

Acquire data in full scan mode to obtain the complete mass spectrum.

-

For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring the characteristic ions of the analyte and internal standard.

-

Process the acquired data using the instrument's software to identify peaks, integrate peak areas, and generate mass spectra.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

References

An In-depth Technical Guide to the Solubility of 1-Bromo-3-chloro-5-fluorobenzene-d3 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-3-chloro-5-fluorobenzene-d3. Due to the limited availability of specific quantitative solubility data for this deuterated compound, this document focuses on its predicted solubility based on fundamental chemical principles, data from its non-deuterated analog, and a detailed experimental protocol for determining precise solubility in any given organic solvent.

Predicted Solubility Profile

Quantitative solubility data for this compound is not extensively available in published literature. However, its solubility profile can be reliably predicted based on the principle of "like dissolves like." The molecule is a halogenated aromatic compound, giving it a largely nonpolar character with a moderate dipole moment arising from the electronegative halogen substituents. The isotopic substitution of deuterium for hydrogen is not expected to significantly alter its solubility properties compared to its non-deuterated counterpart, 1-Bromo-3-chloro-5-fluorobenzene.

The predicted solubility in common organic solvents is summarized in the table below. These predictions are based on the polarity of the solvents and the nonpolar nature of the solute.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Diethyl Ether | High | Van der Waals forces between the nonpolar solvent and the largely nonpolar solute lead to favorable dissolution. |

| Polar Aprotic | Acetone, Ethyl Acetate, Chloroform, DCM | High to Medium | These solvents can accommodate the solute's dipole moment. Stronger interactions are expected with chlorinated solvents. |

| Polar Aprotic (High Polarity) | DMSO, DMF | Medium to Low | While some solubility is expected, the high polarity of these solvents may not be optimal for the nonpolar benzene ring.[1] |

| Polar Protic | Ethanol, Methanol | Medium to Low | The ability of these solvents to hydrogen bond does not strongly favor interaction with the solute, which cannot act as a hydrogen bond donor.[1] |

| Aqueous | Water | Sparingly Soluble | The compound is hydrophobic and lacks the ability to form significant hydrogen bonds with water, resulting in very low solubility. |

Note: This table provides qualitative predictions. For precise quantitative data, experimental determination is necessary as outlined in Section 3.

Factors Influencing Solubility

The solubility of a compound is not an intrinsic property but is dependent on a variety of factors. For this compound, the key factors are the physicochemical properties of both the solute and the solvent, as well as external conditions. The interplay of these factors governs the extent to which the compound will dissolve.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, the equilibrium solubility (or thermodynamic solubility) should be determined experimentally. The most common and reliable method for this is the Shake-Flask Method .[2][3][4] This method involves saturating a solvent with the solute and then quantifying the dissolved amount.

Objective: To determine the concentration of a saturated solution of this compound in a chosen organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Chosen organic solvent (HPLC grade or equivalent)

-

Volumetric flasks and pipettes

-

Scintillation vials or other sealable glass containers

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS)

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial. An excess is critical to ensure that equilibrium with the undissolved solid is achieved.

-

Accurately pipette a known volume of the chosen organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to reach equilibrium. For many compounds, 24 hours is adequate, but 48-72 hours may be necessary to ensure equilibrium is reached.[2]

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

To separate the saturated solution from the remaining solid, centrifuge the vial at high speed.[5]

-

Carefully withdraw a portion of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a chemically inert syringe filter into a clean vial. This step removes any remaining microscopic solid particles.

-

-

Quantification of Solute Concentration:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing these standards using a suitable analytical method like HPLC or GC-MS.

-

Accurately dilute a known volume of the filtered saturated solution.

-

Analyze the diluted sample using the same analytical method.

-

Determine the concentration of the solute in the saturated solution by comparing its analytical response to the calibration curve, accounting for the dilution factor.

-

-

Data Reporting:

-

The solubility should be reported in standard units such as mg/mL or mol/L, specifying the solvent and the temperature at which the measurement was conducted.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Shake-Flask method for determining thermodynamic solubility.

References

- 1. This compound (3-Fluoro-5-bromochlorobenzene-d3) | Isotope-Labeled Compounds | 1219805-00-1 | Invivochem [invivochem.com]

- 2. enamine.net [enamine.net]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. bioassaysys.com [bioassaysys.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

For Immediate Release

This technical guide provides an in-depth exploration of the primary applications of 1-Bromo-3-chloro-5-fluorobenzene and its deuterated form, 1-Bromo-3-chloro-5-fluorobenzene-d3, for researchers, scientists, and professionals in drug development. This document details their core uses as a versatile synthetic building block and a high-precision internal standard in bioanalytical studies, respectively. Included are detailed experimental protocols, quantitative data summaries, and workflow diagrams to illustrate their practical implementation in a research setting.

This compound: A High-Fidelity Internal Standard for Quantitative Bioanalysis

The deuterated analog, this compound, serves a critical role as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic and metabolic studies. The incorporation of deuterium atoms provides a mass shift that allows for its differentiation from the non-labeled analyte, while its nearly identical physicochemical properties ensure it co-elutes and experiences similar matrix effects, thereby enabling highly accurate and precise quantification of the target analyte.[1][2]

Application in Metabolic Stability Assays

A key application of deuterated internal standards is in in vitro metabolic stability assays, which are crucial for predicting the in vivo pharmacokinetic profile of drug candidates.[1] These assays typically involve incubating a test compound with liver microsomes or hepatocytes and quantifying its degradation over time.[3][4] The use of a deuterated internal standard is essential to correct for variability during sample preparation and analysis.[1]

Table 1: Representative Parameters for a Metabolic Stability Assay

| Parameter | Value |

| Test Compound Concentration | 1 µM |

| Microsomal Protein Conc. | 0.5 mg/mL |

| Internal Standard Conc. | 100 nM |

| Incubation Times | 0, 5, 15, 30, 60 min |

| Quenching Solution | Acetonitrile with Internal Standard |

| Analytical Method | LC-MS/MS |

Representative Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

The following protocol outlines a typical procedure for assessing the metabolic stability of a drug candidate using this compound as a hypothetical internal standard.

Materials:

-

Test compound

-

This compound (Internal Standard, IS)

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

96-well plates

Procedure:

-

Preparation of Solutions:

-

Prepare a 1 mM stock solution of the test compound in DMSO.

-

Prepare a 10 µM working solution of the test compound by diluting the stock solution in phosphate buffer.

-

Prepare a 10 µM stock solution of the internal standard in DMSO.

-

Prepare a 100 nM working solution of the internal standard in ACN (quenching solution).

-

-

Incubation:

-

In a 96-well plate, add the HLM and the test compound working solution.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Sampling and Quenching:

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new 96-well plate containing the ice-cold ACN with the internal standard. This action stops the reaction and precipitates proteins.[1]

-

-

Sample Processing:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound to the internal standard.

-

Data Analysis:

-

Calculate the percentage of the test compound remaining at each time point relative to the zero-minute time point.

-

Plot the natural logarithm of the percent remaining versus time to determine the elimination rate constant and the in vitro half-life.

Workflow for Quantitative Bioanalysis

The following diagram illustrates a standard workflow for the quantitative analysis of a small molecule drug in a biological matrix, such as plasma, using an LC-MS/MS system and a deuterated internal standard.

Caption: Workflow for LC-MS/MS quantitative analysis.

1-Bromo-3-chloro-5-fluorobenzene: A Versatile Synthetic Building Block

The non-deuterated form, 1-Bromo-3-chloro-5-fluorobenzene, is a valuable intermediate in organic synthesis, particularly for the construction of complex molecules used in the pharmaceutical and agrochemical industries.[5][6] Its distinct halogen substitution pattern allows for selective functionalization through various cross-coupling reactions.

Application in Cross-Coupling Reactions

1-Bromo-3-chloro-5-fluorobenzene is frequently employed as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, to form carbon-carbon bonds.[7][8] This enables the synthesis of highly substituted aromatic compounds that are scaffolds for bioactive molecules.

A study by Shaikh et al. detailed the optimization of the nucleophilic aromatic substitution of the fluorine atom in 1-bromo-3-chloro-5-fluorobenzene with methoxide to synthesize 1-bromo-3-chloro-5-methoxybenzene, a precursor for methoxylated polychlorinated biphenyls.[7]

Table 2: Optimization of Methoxy-de-fluorination of 1-Bromo-3-chloro-5-fluorobenzene

| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaOMe | MeOH | Reflux | 24 | 85 |

| 2 | NaOMe | DMF | 100 | 12 | 92 |

| 3 | NaOMe | Dioxane | 100 | 18 | 78 |

| 4 | KOMe | t-BuOH | Reflux | 24 | 65 |

| 5 | Cs2CO3/MeOH | DMF | 120 | 8 | 95 |

Data adapted from Shaikh et al. (2018).[7]

Experimental Protocol: Synthesis of 1-Bromo-3-chloro-5-methoxybenzene

The following protocol is based on the optimized conditions reported for the methoxy-de-fluorination of 1-bromo-3-chloro-5-fluorobenzene.[7]

Materials:

-

1-Bromo-3-chloro-5-fluorobenzene

-

Sodium methoxide (NaOMe)

-

N,N-Dimethylformamide (DMF)

-

Diethylene glycol di-n-butyl ether (internal standard for GC analysis)

Procedure:

-

Reaction Setup:

-

To a flame-dried flask, add 1-bromo-3-chloro-5-fluorobenzene (1.0 mmol).

-

Add DMF as the solvent.

-

Add sodium methoxide (1.2 mmol).

-

-

Reaction Conditions:

-

Heat the reaction mixture to 100°C under a nitrogen atmosphere.

-

Monitor the reaction progress by gas chromatography (GC) using an internal standard.

-

-

Work-up and Purification:

-

After completion of the reaction (typically 12 hours), cool the mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-bromo-3-chloro-5-methoxybenzene.

-

Synthetic Pathway Illustration

The following diagram illustrates the use of 1-Bromo-3-chloro-5-fluorobenzene as a building block in a Suzuki cross-coupling reaction, a common strategy for synthesizing biaryl compounds, which are prevalent in many pharmaceutical agents.[9]

Caption: Suzuki coupling with 1-Bromo-3-chloro-5-fluorobenzene.

Conclusion

1-Bromo-3-chloro-5-fluorobenzene and its deuterated analog are valuable tools in modern chemical and pharmaceutical research. The deuterated compound provides a high-fidelity internal standard for precise and accurate quantification in bioanalytical assays, which is critical for drug development. The non-deuterated form serves as a versatile synthetic intermediate, enabling the construction of complex molecular architectures through well-established cross-coupling methodologies. The protocols and data presented in this guide highlight the core applications and provide a framework for the practical implementation of these compounds in a research setting.

References

- 1. benchchem.com [benchchem.com]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. beckman.com [beckman.com]

- 4. Metabolic stability assay in human, rat, dog or mouse hepatocytes [protocols.io]

- 5. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | Benchchem [benchchem.com]

- 6. 5-Bromo-1-chloro-3-fluoro-2-methylbenzene | 1806058-46-7 | Benchchem [benchchem.com]

- 7. SYNTHESIS OF MONO- AND DIMETHOXYLATED POLYCHLORINATED BIPHENYLS DERIVATIVES STARTING FROM FLUOROARENE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CA2707492A1 - Gamma secretase modulators - Google Patents [patents.google.com]

- 9. US6444668B1 - Combination regimens using progesterone receptor modulators - Google Patents [patents.google.com]

A Technical Guide to 1-Bromo-3-chloro-5-fluorobenzene-d3: Application in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-3-chloro-5-fluorobenzene-d3, a deuterated internal standard essential for the accurate quantification of halogenated aromatic compounds in complex matrices. This document details its physicochemical properties, commercial availability, and provides a detailed, representative experimental protocol for its use in Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of persistent organic pollutants (POPs).

Introduction to this compound

This compound is the deuterated analog of 1-Bromo-3-chloro-5-fluorobenzene. The substitution of three hydrogen atoms with deuterium atoms results in a mass shift that allows it to be distinguished from the non-deuterated analyte by mass spectrometry, while maintaining nearly identical chemical and physical properties. This makes it an ideal internal standard for correcting for analyte loss during sample preparation and for variations in instrument response, thereby improving the accuracy and precision of quantitative analyses. Its primary application is as an internal standard for the analysis of halogenated organic compounds, such as pesticides, flame retardants, and other persistent organic pollutants, by GC-MS, LC-MS, and NMR.

Commercial Suppliers

This compound is available from several reputable chemical suppliers catering to the research and pharmaceutical industries. The following table summarizes some of the key commercial sources.

| Supplier | Product Number | Purity | Available Quantities |

| Clinivex | Varies | High Purity | Inquire |

| BOC Sciences | 1219805-00-1 | High Purity | Inquire |

| LGC Standards | Varies | Certified Reference Material | Inquire |

| Fisher Scientific | 30309065 | 98 atom % D, min 98% Chemical Purity | 1 g |

| InvivoChem | Varies | High Purity | 500 mg |

| MedChemExpress | HY-138729S | High Purity | 1 mg, 5 mg |

Physicochemical and Spectroscopic Data

Accurate data on the physicochemical and spectroscopic properties of an internal standard is crucial for method development and data interpretation. The properties of this compound and its non-deuterated analog are presented below.

Table 1: Physicochemical Properties

| Property | This compound | 1-Bromo-3-chloro-5-fluorobenzene |

| CAS Number | 1219805-00-1 | 33863-76-2[1] |

| Molecular Formula | C₆D₃BrClF | C₆H₃BrClF[1][2] |

| Molecular Weight | 212.46 g/mol [3] | 209.44 g/mol [1][2] |

| Appearance | Colorless to light yellow clear liquid or solid at room temperature[4] | Colorless to light yellow clear liquid[1] |

| Boiling Point | Not available | 72 °C @ 5 mmHg[1] |

| Density | Not available | 1.72 g/cm³[1] |

| LogP | 3.3[4] | 3.3[2] |

Table 2: Spectroscopic Data

| Data Type | This compound | 1-Bromo-3-chloro-5-fluorobenzene |

| SMILES | [2H]c1c(F)c([2H])c(Br)c([2H])c1Cl[5] | C1=C(C=C(C=C1Cl)Br)F[2] |

| InChI | InChI=1S/C6H3BrClF/c7-4-1-5(8)3-6(9)2-4/h1-3H/i1D,2D,3D[4] | InChI=1S/C6H3BrClF/c7-4-1-5(8)3-6(9)2-4/h1-3H[2] |

Experimental Protocol: Quantification of Halogenated Pollutants in Environmental Samples by GC-MS

This section provides a detailed, representative protocol for the quantitative analysis of halogenated persistent organic pollutants (POPs) in a soil matrix, using this compound as an internal standard. This protocol is a composite based on established methods for POPs analysis.[6][7]

Sample Preparation and Extraction

Caption: Workflow for the extraction and cleanup of soil samples for POP analysis.

-

Sample Homogenization: Air-dry the soil sample and sieve to remove large debris. Homogenize the sample by thorough mixing.

-

Spiking with Internal Standard: Weigh 10 g of the homogenized soil into a beaker. Spike the sample with a known amount (e.g., 50 µL of a 1 µg/mL solution) of this compound in a suitable solvent like hexane.

-

Drying: Add 20 g of anhydrous sodium sulfate to the soil and mix thoroughly to create a free-flowing powder.

-

Extraction: Transfer the sample to a pressurized liquid extraction (PLE) cell. Extract the sample with a mixture of hexane and acetone (1:1, v/v) at elevated temperature and pressure (e.g., 100 °C, 1500 psi).

-

Concentration: Collect the extract and concentrate it to approximately 1 mL using a gentle stream of nitrogen.

-

Cleanup:

-

Prepare a solid-phase extraction (SPE) column packed with activated Florisil®.

-

Apply the concentrated extract to the top of the column.

-

Elute with 50 mL of hexane, followed by 50 mL of a hexane/diethyl ether mixture (e.g., 90:10, v/v).

-

Collect the eluates and combine them.

-

Concentrate the combined eluate to a final volume of 1 mL under a gentle stream of nitrogen.

-

-

Addition of Recovery Standard: Add a recovery (or injection) standard (e.g., a deuterated polycyclic aromatic hydrocarbon not expected in the sample) to assess instrument performance during the analysis.

GC-MS Analysis

Table 3: GC-MS Instrumental Parameters

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 280 °C |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial 80 °C (hold 2 min), ramp to 200 °C at 15 °C/min, then ramp to 300 °C at 5 °C/min (hold 10 min) |

| Mass Spectrometer | Agilent 5977B or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Transfer Line Temp. | 290 °C |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

SIM Ions to Monitor:

-

This compound: m/z (to be determined from the mass spectrum, expected around 213, 215)

-

Target Analytes: Specific quantification and confirmation ions for each target POP.

Data Analysis and Quantification

Caption: Logical workflow for quantification using an internal standard.

-

Calibration: Prepare a series of calibration standards containing the target analytes at different concentrations. Spike each calibration standard with the same amount of this compound as the samples. Analyze the calibration standards using the same GC-MS method.

-

Response Factor Calculation: For each calibration standard, calculate the relative response factor (RRF) for each analyte using the following equation:

RRF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

-

Calibration Curve: Plot the RRF against the concentration of the analyte for the series of calibration standards.

-

Quantification: In the analyzed sample, calculate the concentration of each analyte using the previously generated calibration curve and the following equation:

Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / RRF)

Conclusion

This compound serves as a robust internal standard for the quantitative analysis of halogenated aromatic compounds. Its physicochemical properties, which closely mimic those of many persistent organic pollutants, ensure its utility in complex environmental and biological matrices. The detailed experimental protocol provided in this guide offers a representative workflow for its application in GC-MS analysis, from sample preparation to data quantification. The use of such deuterated internal standards is critical for achieving the high levels of accuracy and precision required in research, drug development, and regulatory monitoring.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Bromo-3-chloro-5-fluorobenzene | C6H3BrClF | CID 2736223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labshake.com [labshake.com]

- 4. This compound (3-Fluoro-5-bromochlorobenzene-d3) | Isotope-Labeled Compounds | 1219805-00-1 | Invivochem [invivochem.com]

- 5. This compound, CDN 1 g | Buy Online | CDN | Fisher Scientific [fishersci.ie]

- 6. Sample Preparation for Persistent Organic Pollutants (POPs) - AnalyteGuru [thermofisher.com]

- 7. ccbasilea-crestocolmo.org.uy [ccbasilea-crestocolmo.org.uy]

Methodological & Application

Application Note: Utilization of 1-Bromo-3-chloro-5-fluorobenzene-d3 as an Internal Standard for GC/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the use of 1-Bromo-3-chloro-5-fluorobenzene-d3 as an internal standard in the quantitative analysis of volatile and semi-volatile organic compounds by Gas Chromatography-Mass Spectrometry (GC/MS). The use of a deuterated internal standard is a robust technique to improve accuracy and precision by correcting for variations in sample preparation, injection volume, and instrument response.[1][2][3]

Introduction

Quantitative analysis by GC/MS is a cornerstone of modern analytical chemistry, particularly within the pharmaceutical and environmental sectors. Achieving high accuracy and precision can be challenging due to potential variations throughout the analytical workflow. The internal standard method is a widely accepted technique to mitigate these variations. An ideal internal standard is a compound that is chemically similar to the analyte(s) of interest but is not naturally present in the sample.[1] Deuterated compounds, such as this compound, are excellent internal standards for GC/MS analysis because they co-elute with their non-deuterated counterparts and exhibit similar ionization behavior, yet are distinguishable by their mass-to-charge ratio (m/z).[1][4]

This document outlines the preparation of standards, sample handling, and recommended GC/MS parameters for the effective use of this compound.

Experimental Protocols

Materials and Reagents

-

Internal Standard (IS): this compound (Purity ≥98%)

-

Solvent: Dichloromethane (DCM), GC grade or equivalent

-

Analytes of Interest: Project-specific volatile or semi-volatile organic compounds

-

Sample Matrix: Project-specific (e.g., plasma, soil, water, reaction mixture)

-

Glassware: Volumetric flasks, autosampler vials with septa

Preparation of Standard Solutions

-

Internal Standard Stock Solution (IS Stock):

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in dichloromethane in a 10 mL volumetric flask and dilute to the mark. This yields a concentration of approximately 1000 µg/mL.

-

Store at 4°C in a tightly sealed amber vial.

-

-

Internal Standard Working Solution (IS Working):

-

Dilute the IS Stock Solution with dichloromethane to a final concentration of 10 µg/mL. This working solution will be used to spike all calibration standards, quality controls, and samples.

-

-

Calibration Standards:

-

Prepare a series of calibration standards containing the analyte(s) of interest at concentrations spanning the expected sample range.

-

A typical calibration curve might include 5 to 7 concentration levels.

-

To each calibration standard, add a constant volume of the IS Working Solution to achieve a final internal standard concentration of, for example, 1 µg/mL.

-

Sample Preparation

The following is a general liquid-liquid extraction protocol. The specific procedure should be optimized based on the sample matrix.

-

Spiking: To 1 mL of the liquid sample (e.g., plasma, water), add a precise volume of the IS Working Solution to achieve the same final concentration as in the calibration standards (e.g., 1 µg/mL).

-

Extraction:

-

Add 2 mL of dichloromethane to the spiked sample.

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

-

-

Collection: Carefully transfer the organic (bottom) layer to a clean autosampler vial.

-

Analysis: The sample is now ready for GC/MS analysis.

GC/MS Instrumental Parameters

The following parameters are provided as a starting point and should be optimized for the specific analytes and instrumentation. These are based on general methods for volatile organic compounds, such as EPA Method 8260.[5][6][7][8][9]

Gas Chromatograph (GC) Conditions:

| Parameter | Value |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial temperature 40°C, hold for 2 min |

| Ramp at 10°C/min to 280°C | |

| Hold at 280°C for 5 min |

Mass Spectrometer (MS) Conditions:

| Parameter | Value |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Solvent Delay | 3 minutes |

Selected Ion Monitoring (SIM) Parameters:

The mass spectrum of 1-Bromo-3-chloro-5-fluorobenzene indicates prominent ions that can be used for quantification and confirmation. For the deuterated internal standard, the corresponding masses will be shifted.

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Analyte(s) of Interest | Analyte-specific | Analyte-specific | Analyte-specific |

| This compound (IS) | 213 | 132 | 104 |

(Note: The m/z values for the deuterated internal standard are predicted based on the expected mass shift from the non-deuterated compound's mass spectrum. These should be confirmed by direct infusion or injection of the standard.)

Data Presentation

The use of an internal standard allows for the calculation of a Response Factor (RF) for each analyte relative to the internal standard. This RF is then used to quantify the analyte in unknown samples.

Table 1: Illustrative Calibration Data for a Hypothetical Analyte

| Calibration Level | Analyte Conc. (µg/mL) | IS Conc. (µg/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) | Response Factor (RF) |

| 1 | 0.1 | 1.0 | 15,234 | 150,123 | 0.101 | 1.01 |

| 2 | 0.5 | 1.0 | 76,543 | 151,234 | 0.506 | 1.01 |

| 3 | 1.0 | 1.0 | 152,876 | 150,987 | 1.012 | 1.01 |

| 4 | 5.0 | 1.0 | 760,987 | 151,543 | 5.021 | 1.00 |

| 5 | 10.0 | 1.0 | 1,515,432 | 150,876 | 10.044 | 1.00 |

| Average RF | 1.01 | |||||

| R² of Calibration Curve | 0.9998 |

Table 2: Illustrative Quantitative Performance Data

| Parameter | Result |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantitation (LOQ) | 0.1 µg/mL |

| Linear Dynamic Range | 0.1 - 20 µg/mL |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 10% |

| Recovery | 95 - 105% |

(Note: The data presented in Tables 1 and 2 are for illustrative purposes and represent typical performance characteristics for a validated GC/MS method using an internal standard. Actual results will vary depending on the analyte, matrix, and instrumentation.)

Visualizations

Caption: Experimental workflow for quantitative analysis using an internal standard.

Caption: Logical relationship for calculating analyte concentration.

References

- 1. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]

- 4. researchgate.net [researchgate.net]

- 5. epa.gov [epa.gov]

- 6. gcms.cz [gcms.cz]

- 7. scioninstruments.com [scioninstruments.com]

- 8. EPA 8260: Analysis of Volatile Organic Compounds by GC-MS [scioninstruments.com]

- 9. epa.gov [epa.gov]

Application Note: High-Throughput Analysis of Persistent Organic Pollutants in Environmental Samples using 1-Bromo-3-chloro-5-fluorobenzene-d3 as an Internal Standard

Abstract

This application note details a robust and reliable protocol for the quantitative analysis of persistent organic pollutants (POPs), specifically organochlorine pesticides (OCPs) and polychlorinated biphenyls (PCBs), in environmental water and soil samples. The method utilizes gas chromatography-mass spectrometry (GC-MS) with 1-Bromo-3-chloro-5-fluorobenzene-d3 as an internal standard to ensure high accuracy and precision. This deuterated standard is particularly suitable for monitoring halogenated organic compounds due to its structural similarity and distinct mass-to-charge ratio, which allows for effective correction of matrix effects and variations during sample preparation and analysis. The protocol provided is intended for researchers, scientists, and professionals in environmental monitoring and drug development.

Introduction

Persistent organic pollutants (POPs) are a class of hazardous organic compounds that are resistant to environmental degradation. Their bioaccumulative and toxic properties pose a significant threat to ecosystems and human health. Regulatory bodies worldwide mandate the monitoring of POPs such as organochlorine pesticides (OCPs) and polychlorinated biphenyls (PCBs) in various environmental matrices.

Accurate quantification of these compounds at trace levels requires sensitive analytical techniques and effective quality control measures. Gas chromatography-mass spectrometry (GC-MS) is a widely used method for the analysis of POPs. The use of isotopically labeled internal standards is a crucial aspect of quantitative GC-MS analysis, as it compensates for the loss of analytes during sample preparation and corrects for variations in instrument response.[1]

This compound is a deuterated synthetic compound that serves as an excellent internal standard for the analysis of halogenated POPs.[1] Its physicochemical properties, including a boiling point of 72°C at 5 mmHg, ensure its suitability for GC analysis alongside a wide range of OCPs and PCBs. This application note provides a comprehensive protocol for the use of this compound in the routine analysis of environmental samples.

Physicochemical Properties of 1-Bromo-3-chloro-5-fluorobenzene

A summary of the key physicochemical properties of the non-deuterated form of the internal standard is presented in Table 1. These properties are essential for determining the appropriate conditions for its use in environmental analysis.

| Property | Value | Reference |

| Chemical Formula | C₆H₃BrClF | [2] |

| Molecular Weight | 209.44 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 72 °C / 5 mmHg | |

| Density | 1.720 g/mL | |

| CAS Number | 33863-76-2 | [2] |

Note: The molecular weight of the deuterated form (this compound) will be higher by approximately 3 Da.

Experimental Protocol

This protocol is based on established methodologies such as U.S. EPA Method 8270 for semi-volatile organic compounds and Method 8081 for organochlorine pesticides, adapted for the specific use of this compound as an internal standard.[3][4][5][6][7][8]

Materials and Reagents

-

Solvents: Pesticide residue grade dichloromethane (DCM), hexane, acetone.

-

Standards: Certified reference standards of target OCPs and PCBs.

-

Internal Standard (IS): this compound (solution in a suitable solvent, e.g., methanol or DCM).

-

Drying Agent: Anhydrous sodium sulfate, baked at 400°C for 4 hours.

-

Solid Phase Extraction (SPE) Cartridges: Appropriate sorbent for POPs extraction (e.g., C18).

Sample Preparation

Water Samples (Liquid-Liquid Extraction)

-

To a 1 L separatory funnel, add 1 L of the unfiltered water sample.

-

Spike the sample with a known amount of the this compound internal standard solution (e.g., to a final concentration of 1 µg/L).

-

Add 60 mL of DCM to the separatory funnel.

-

Shake vigorously for 2 minutes, periodically venting the funnel.

-

Allow the layers to separate and drain the DCM (bottom layer) into a flask.

-

Repeat the extraction twice more with fresh 60 mL portions of DCM.

-

Combine the DCM extracts and dry by passing through a funnel containing anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

Soil/Sediment Samples (Soxhlet Extraction)

-

Weigh 10 g of the homogenized soil/sediment sample into a Soxhlet thimble.

-

Mix the sample with an equal amount of anhydrous sodium sulfate.

-

Spike the sample with the this compound internal standard solution.

-

Place the thimble in a Soxhlet extractor.

-

Extract with a 1:1 (v/v) mixture of hexane and acetone for 16-24 hours.

-

Concentrate the extract to approximately 5 mL using a rotary evaporator.

-

Perform solvent exchange to hexane.

-

Concentrate the final extract to 1 mL under a gentle stream of nitrogen.

GC-MS Analysis

The following GC-MS conditions are recommended. Optimization may be required based on the specific instrument and target analytes.

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890A or equivalent |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temp 60°C (hold 2 min), ramp to 150°C at 15°C/min, ramp to 280°C at 8°C/min (hold 10 min) |

| Mass Spectrometer | Agilent 5975C or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Predicted Mass Spectrum and SIM Ions

Predicted SIM Ions for this compound:

| Ion Type | Predicted m/z |

| Quantification Ion | 212 (M+) |

| Qualifier Ion 1 | 133 |

| Qualifier Ion 2 | 104 |

Disclaimer: These are predicted ions. It is crucial to experimentally verify the mass spectrum of the deuterated standard to select the most abundant and specific ions for quantification and qualification.

Data Analysis and Quantification

Quantification is performed using the internal standard method. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of the analyte in the samples is then calculated using this calibration curve.

Expected Performance Data (Hypothetical)

The following table presents hypothetical performance data that should be validated for each specific application.

| Parameter | Expected Value |

| Linearity (r²) | > 0.995 |

| Method Detection Limit (MDL) | Analyte and matrix dependent (typically low ng/L for water and µg/kg for soil) |

| Recovery | 70-130% |

| Relative Standard Deviation (RSD) | < 15% |

Workflow and Pathway Diagrams

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1-Bromo-3-chloro-5-fluorobenzene | C6H3BrClF | CID 2736223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EPA Method 8270 Internal Standard Mixture 4000 µg/mL in Dichloromethane [lgcstandards.com]

- 4. gcms.cz [gcms.cz]

- 5. pubs.usgs.gov [pubs.usgs.gov]

- 6. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 7. epa.gov [epa.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Application Note: High-Throughput Quantitative Analysis of Volatile Organic Compounds Using 1-Bromo-3-chloro-5-fluorobenzene-d3 as an Internal Standard

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of volatile organic compounds (VOCs) in aqueous and solid matrices using gas chromatography-mass spectrometry (GC-MS). The protocol incorporates 1-Bromo-3-chloro-5-fluorobenzene-d3 as an internal standard (IS) to ensure high accuracy and precision by correcting for variations during sample preparation and analysis. This deuterated standard is particularly suitable for methods such as the U.S. EPA Method 8260 series due to its chemical inertness and chromatographic behavior, which is representative of a range of halogenated VOCs.[1][2][3] The methodologies presented are intended for researchers, scientists, and drug development professionals requiring reliable trace-level quantification of VOCs.

Introduction

The monitoring of volatile organic compounds is critical in environmental science, industrial hygiene, and pharmaceutical development due to their potential health impacts and regulatory scrutiny.[2] Gas chromatography-mass spectrometry (GC-MS) is the reference technique for the definitive identification and quantification of these compounds.[2] To achieve accurate and reproducible results, especially in complex matrices, the use of an internal standard is essential.

Isotopically labeled compounds, such as this compound, are ideal internal standards as they exhibit nearly identical chemical and physical properties to their non-labeled analogs but are distinguishable by mass spectrometry.[4][5] This allows for effective compensation for analyte loss during sample extraction, concentration, and injection, as well as for fluctuations in instrument response.[5] This note provides a detailed protocol for the application of this compound in a typical purge-and-trap GC-MS workflow for VOC analysis.

Experimental Protocol

Materials and Reagents

-

Internal Standard (IS) Stock Solution: this compound in purge-and-trap grade methanol (e.g., 2500 µg/mL).

-

Calibration Standards: Certified reference materials of target VOCs in methanol.

-

Surrogate Standards (Optional but Recommended): Compounds like Toluene-d8, 4-Bromofluorobenzene, and 1,2-Dichloroethane-d4 to monitor matrix effects and recovery.[2][3]

-

Reagents: Purge-and-trap grade methanol, organic-free reagent water, and concentrated hydrochloric acid (for preservation).

Preparation of Working Standards

-

Prepare an Internal Standard Spiking Solution: Dilute the IS stock solution with methanol to a working concentration (e.g., 25 µg/mL). This solution will be added to all samples, blanks, and calibration standards.[2][3]

-

Prepare Calibration Curve Standards: Create a series of calibration standards by diluting the VOC stock solutions in organic-free reagent water. A typical calibration range is from 0.5 µg/L to 200 µg/L.[1][3]

-

Spike Standards: Add a constant volume of the internal standard spiking solution to each calibration standard just before analysis. For a 5 mL sample volume, a 5 µL spike of a 25 µg/mL IS solution results in a final concentration of 25 µg/L (ppb).[2][3]

Sample Preparation (Aqueous Matrix)

-

Collect Sample: Collect water samples in 40 mL VOA vials with septa caps, ensuring no headspace. Preserve to pH <2 with 1:1 HCl if necessary.

-

Spike Sample: Prior to analysis, introduce 5 µL of the 25 µg/mL internal standard spiking solution into a 5 mL aliquot of the sample.

-

Load onto Autosampler: Immediately place the vial into the purge-and-trap autosampler.

GC-MS Analysis

The analysis is performed using a purge-and-trap concentrator coupled with a GC-MS system.

-

Purge-and-Trap System:

-

Purge Gas: Helium at 40 mL/min for 11 minutes.

-

Trap: Standard VOC trap (e.g., Tenax/silica gel/charcoal).

-

Desorb Temperature: 250°C for 2 minutes.

-

Bake Temperature: 270°C for 8 minutes.

-

-

Gas Chromatograph:

-

Column: ~30 m x 0.25 mm ID x 1.4 µm film thickness capillary column (e.g., DB-624 or equivalent).

-

Oven Program: 35°C (hold 5 min), ramp to 70°C at 10°C/min, then ramp to 220°C at 20°C/min (hold 2 min).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

Mass Spectrometer:

-

Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 35-350 amu.

-

Source Temperature: 230°C.

-

Acquisition: Full Scan or Selected Ion Monitoring (SIM) for enhanced sensitivity. The deuterated internal standard will have a distinct mass spectrum from its non-deuterated counterpart.

-

Data Presentation

Quantitative data should be summarized for clarity. The following tables represent typical performance characteristics expected from a validated method using a deuterated internal standard.

Table 1: Illustrative Calibration and Linearity Data for Selected VOCs

| Compound | Calibration Range (µg/L) | Average Response Factor (RF) | % Relative Standard Deviation (%RSD) |

| Benzene | 0.5 - 200 | 0.358 | 8.5 |

| Trichloroethylene | 0.5 - 200 | 0.295 | 9.2 |

| Toluene | 0.5 - 200 | 0.412 | 7.9 |

| Chlorobenzene | 0.5 - 200 | 0.315 | 11.3 |

| Ethylbenzene | 0.5 - 200 | 0.450 | 9.8 |

Note: Data is illustrative. Per EPA Method 8260, the %RSD for the response factor over the calibration range should be <15% for most analytes.[1]

Table 2: Illustrative Accuracy and Precision Data

| Compound | Spiked Concentration (µg/L) | Mean Measured Concentration (n=7) | Accuracy (% Recovery) | Precision (%RSD) |

| Benzene | 20 | 19.4 | 97.0 | 5.1 |

| Trichloroethylene | 20 | 20.8 | 104.0 | 6.3 |

| Toluene | 20 | 19.8 | 99.0 | 4.8 |

| Chlorobenzene | 20 | 18.9 | 94.5 | 7.2 |

| Ethylbenzene | 20 | 20.2 | 101.0 | 5.5 |

Note: Data is illustrative. Acceptance criteria for accuracy and precision are typically within 80-120% recovery and <20% RSD, respectively.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the analytical process.

References

Application Notes and Protocols: Preparation of 1-Bromo-3-chloro-5-fluorobenzene-d3 Stock and Working Solutions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of stock and working solutions of the deuterated internal standard, 1-Bromo-3-chloro-5-fluorobenzene-d3. These solutions are suitable for use in a variety of quantitative analytical applications, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), commonly employed in pharmaceutical and drug development research.

Compound Information

This compound is a stable isotope-labeled analog of 1-Bromo-3-chloro-5-fluorobenzene. The incorporation of deuterium atoms provides a distinct mass difference, making it an ideal internal standard to correct for variations in sample preparation and instrument response.

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 3-Fluoro-5-bromochlorobenzene-d3 |

| Molecular Formula | C₆D₃BrClF |

| CAS Number | 1219805-00-1 |

| Molecular Weight | Approx. 212.46 g/mol |

| Appearance | Typically a solid at room temperature.[1] |

| Isotopic Purity | Should be ≥98% to avoid interference from the unlabeled analyte. |

Health and Safety Precautions

Potential Hazards:

Handling Recommendations:

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Experimental Protocols

The following protocols describe the preparation of a stock solution and subsequent working solutions. All glassware should be Class A volumetric flasks and pipettes to ensure accuracy.

Materials and Reagents

-

This compound powder

-

High-purity solvent (e.g., Methanol, Acetonitrile, or Dimethyl Sulfoxide (DMSO), HPLC or MS grade)

-

Calibrated analytical balance

-

Class A volumetric flasks (e.g., 1 mL, 10 mL, 50 mL)

-

Calibrated micropipettes and tips

-

Amber glass vials with PTFE-lined caps for storage

-

Vortex mixer

-

Ultrasonic bath

Preparation of Stock Solution (e.g., 1 mg/mL)

The following is a general procedure for preparing a stock solution. Adjust volumes and masses as needed for your specific application.

Workflow for Stock Solution Preparation

Caption: Workflow for the preparation of the this compound stock solution.

-

Equilibration: Allow the container of this compound to come to room temperature before opening to prevent condensation of atmospheric moisture.

-

Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance. For a 1 mg/mL stock solution in a 1 mL volumetric flask, weigh approximately 1 mg.

-

Transfer: Carefully transfer the weighed powder into a clean, dry 1 mL Class A volumetric flask.

-

Dissolution: Add a small amount of the chosen solvent (e.g., ~0.5 mL of methanol, acetonitrile, or DMSO) to the flask. Gently swirl or sonicate the flask to ensure the compound is completely dissolved. Visual inspection should confirm the absence of any solid particles.

-

Dilution: Once dissolved, add the solvent to the flask until the bottom of the meniscus is level with the calibration mark.

-

Mixing: Cap the flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.

-

Storage: Transfer the stock solution to a clearly labeled amber glass vial with a PTFE-lined cap. Store the solution under the appropriate conditions to maintain stability.

Table 2: Recommended Storage Conditions for Stock Solution

| Storage Temperature | Duration |

| -20°C | 1 month (in solvent) |

| -80°C | 6 months (in solvent) |

| Powder Form (-20°C) | 3 years |

Data derived from supplier information.[1]

Preparation of Working Solutions

Working solutions are prepared by diluting the stock solution to the desired concentration for spiking into samples, calibration standards, and quality controls.

Workflow for Working Solution Preparation

Caption: Workflow for the preparation of working solutions from the stock solution.

-

Equilibration: Allow the stock solution to equilibrate to room temperature.

-

Calculation: Use the formula C₁V₁ = C₂V₂ to calculate the volume of the stock solution needed to prepare the desired concentration and volume of the working solution.

-

C₁ = Concentration of the stock solution

-

V₁ = Volume of the stock solution to be transferred

-

C₂ = Desired concentration of the working solution

-

V₂ = Final volume of the working solution

-

-